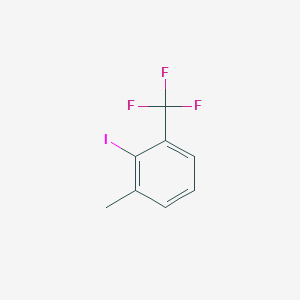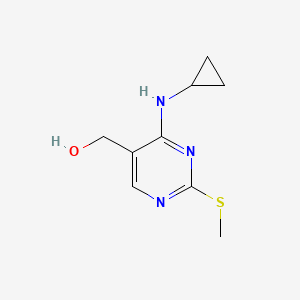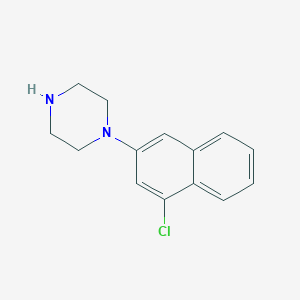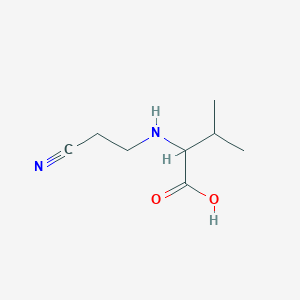
2-Iodo-1-methyl-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1-methyl-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6F3I . It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by iodine, methyl, and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene typically involves the iodination of 1-methyl-3-(trifluoromethyl)benzene. One common method is the Sandmeyer reaction, where the diazonium salt of 1-methyl-3-(trifluoromethyl)benzene is treated with potassium iodide. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or alcoholic medium
Reagents: Sodium nitrite, hydrochloric acid, potassium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Iodo-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Lithium aluminum hydride, ether solvent
Major Products
Nucleophilic Substitution: 2-Hydroxy-1-methyl-3-(trifluoromethyl)benzene
Oxidation: 2-Iodo-1-carboxy-3-(trifluoromethyl)benzene
Reduction: 2-Methyl-3-(trifluoromethyl)benzene
科学研究应用
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: In the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Uniqueness
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C8H6F3I |
|---|---|
分子量 |
286.03 g/mol |
IUPAC 名称 |
2-iodo-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,1H3 |
InChI 键 |
JSVUHJYGLCRNCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)




![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)


![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)

![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
